molecular formula C48H74O37 B1464066 Neoagarooctaose CAS No. 25023-94-3

Neoagarooctaose

Cat. No.: B1464066
CAS No.: 25023-94-3
M. Wt: 1243.1 g/mol
InChI Key: JRTINZGCDQSXMS-ORIZPBECSA-N
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Description

Neoagarooctaose is a type of neoagaro-oligosaccharide derived from agarose, a polysaccharide found in the cell walls of red algae. It consists of eight repeating units of galactose and 3,6-anhydro-L-galactose.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoagarooctaose can be synthesized through the enzymatic hydrolysis of agarose using β-agarase. The optimal conditions for enzymatic hydrolysis include a temperature of 45°C, a pH of 8.5, a substrate concentration of 0.3%, an enzyme amount of 100 U/g, and an enzymolysis time of 20 hours . The hydrolysis process results in the production of neoagaro-oligosaccharides with varying degrees of polymerization, including this compound.

Industrial Production Methods: For large-scale production, agarose is mixed with β-agarase under controlled conditions. The reaction mixture is incubated at 50°C for 100 minutes, resulting in the production of this compound along with other neoagaro-oligosaccharides . The products are then purified using techniques such as gel-permeation chromatography and high-performance anion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions: Neoagarooctaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound by β-agarase results in the formation of smaller oligosaccharides .

Common Reagents and Conditions:

Major Products: The primary products of this compound hydrolysis are smaller neoagaro-oligosaccharides such as neoagarotetraose and neoagarohexaose .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher degree of polymerization, which may enhance its biological activities compared to smaller neoagaro-oligosaccharides. Its ability to inhibit inflammation and promote gut health makes it a valuable compound for various applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O37/c49-1-9-17(53)34(22(58)41(66)71-9)82-46-27(63)38-30(14(76-46)6-68-38)79-44-25(61)36(19(55)11(3-51)73-44)84-48-29(65)40-32(16(78-48)8-70-40)81-45-26(62)37(20(56)12(4-52)74-45)85-47-28(64)39-31(15(77-47)7-69-39)80-43-24(60)35(18(54)10(2-50)72-43)83-42-23(59)33-21(57)13(75-42)5-67-33/h9-66H,1-8H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24-,25-,26-,27+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTINZGCDQSXMS-ORIZPBECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)OC1C2COC1C(C(O2)OC1C(C(OC(C1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O[C@@H]1[C@@H]2CO[C@H]1[C@@H]([C@@H](O2)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1243.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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